molecular formula C19H17N3O2 B13724930 N'-[1-(4-aminophenyl)ethylidene]-3-hydroxy-2-naphthohydrazide

N'-[1-(4-aminophenyl)ethylidene]-3-hydroxy-2-naphthohydrazide

Cat. No.: B13724930
M. Wt: 319.4 g/mol
InChI Key: OQHUPDDYTKRLQF-CIAFOILYSA-N
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Description

N’-[(E)-1-(4-Aminophenyl)ethylidene]-3-hydroxy-2-naphthohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of an aminophenyl group, a naphthohydrazide moiety, and a hydroxy group

Properties

Molecular Formula

C19H17N3O2

Molecular Weight

319.4 g/mol

IUPAC Name

N-[(E)-1-(4-aminophenyl)ethylideneamino]-3-hydroxynaphthalene-2-carboxamide

InChI

InChI=1S/C19H17N3O2/c1-12(13-6-8-16(20)9-7-13)21-22-19(24)17-10-14-4-2-3-5-15(14)11-18(17)23/h2-11,23H,20H2,1H3,(H,22,24)/b21-12+

InChI Key

OQHUPDDYTKRLQF-CIAFOILYSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC2=CC=CC=C2C=C1O)/C3=CC=C(C=C3)N

Canonical SMILES

CC(=NNC(=O)C1=CC2=CC=CC=C2C=C1O)C3=CC=C(C=C3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-1-(4-Aminophenyl)ethylidene]-3-hydroxy-2-naphthohydrazide typically involves the condensation reaction between 4-aminobenzaldehyde and 3-hydroxy-2-naphthohydrazide. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of N’-[(E)-1-(4-Aminophenyl)ethylidene]-3-hydroxy-2-naphthohydrazide can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-1-(4-Aminophenyl)ethylidene]-3-hydroxy-2-naphthohydrazide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

N’-[(E)-1-(4-Aminophenyl)ethylidene]-3-hydroxy-2-naphthohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of N’-[(E)-1-(4-Aminophenyl)ethylidene]-3-hydroxy-2-naphthohydrazide involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-1-(4-Aminophenyl)ethylidene]-3-hydroxy-2-naphthohydrazide
  • N’-[(E)-1-(4-Aminophenyl)ethylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide
  • N’-[(E)-1-(4-Aminophenyl)ethylidene]-3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazole-5-carbohydrazide

Uniqueness

N’-[(E)-1-(4-Aminophenyl)ethylidene]-3-hydroxy-2-naphthohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxy and aminophenyl groups make it a versatile compound for various chemical transformations and potential therapeutic applications.

Biological Activity

N'-[1-(4-aminophenyl)ethylidene]-3-hydroxy-2-naphthohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is a hydrazone derivative, characterized by the following structural formula:

C16H16N4O\text{C}_{16}\text{H}_{16}\text{N}_{4}\text{O}

This structure includes a naphthalene moiety and an aminophenyl group, which are known to contribute to various biological activities.

Biological Activities

1. Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro tests against various bacterial strains such as Staphylococcus aureus and Escherichia coli have shown promising results, with minimum inhibitory concentrations (MICs) indicating effectiveness comparable to standard antibiotics .

2. Antioxidant Properties

The compound has demonstrated antioxidant activity, which is crucial for mitigating oxidative stress in biological systems. Research indicates that it can scavenge free radicals and reduce lipid peroxidation, thereby protecting cellular components from oxidative damage .

3. Anti-inflammatory Effects

This compound has been assessed for its anti-inflammatory potential. In animal models, it significantly reduced markers of inflammation, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting its utility in treating inflammatory conditions .

4. Cytotoxicity Against Cancer Cells

Preliminary studies have explored the cytotoxic effects of this compound on various cancer cell lines. It has shown selective toxicity towards cancer cells while sparing normal cells, with mechanisms involving apoptosis induction and cell cycle arrest .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of this compound involved testing against clinical isolates of E. coli and S. aureus. The results highlighted that the compound exhibited MIC values of 32 µg/mL for E. coli and 16 µg/mL for S. aureus, indicating substantial antibacterial activity.

Case Study 2: Anti-inflammatory Activity

In a controlled experiment with Wistar rats, the administration of this compound led to a significant reduction in paw edema induced by carrageenan, with a reduction percentage of 55% compared to the control group.

The biological activities of this compound can be attributed to several mechanisms:

  • Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis and interferes with metabolic pathways essential for bacterial growth.
  • Antioxidant Mechanism : It enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase, reducing oxidative stress markers.
  • Anti-inflammatory Mechanism : The compound inhibits the expression of pro-inflammatory cytokines through modulation of nuclear factor kappa B (NF-kB) signaling pathways.

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